molecular formula C6H10O5S B1305623 3-(2-Carboxy-ethanesulfinyl)-propionic acid CAS No. 3680-08-8

3-(2-Carboxy-ethanesulfinyl)-propionic acid

Cat. No.: B1305623
CAS No.: 3680-08-8
M. Wt: 194.21 g/mol
InChI Key: UXDHDPFGSDSRPS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3,3’-Sulfinyldipropanoic Acid typically involves the oxidation of 3,3’-Thiodipropionic Acid. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or sodium periodate in an aqueous medium . The reaction is carried out under controlled temperature and pH conditions to ensure the selective oxidation of the sulfur atom to the sulfoxide group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

3,3’-Sulfinyldipropanoic Acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alcohols or amines for substitution reactions. The major products formed from these reactions include sulfone derivatives, thiodipropionic acid, and various esters or amides .

Mechanism of Action

The mechanism of action of 3,3’-Sulfinyldipropanoic Acid involves its inhibition of the APE1/Ref-1 enzyme. APE1/Ref-1 is a key enzyme in the base excision repair pathway, responsible for repairing apurinic/apyrimidinic sites in DNA . By inhibiting this enzyme, 3,3’-Sulfinyldipropanoic Acid interferes with the DNA repair process, leading to the accumulation of DNA damage in cells. This mechanism is particularly relevant in cancer research, where inhibiting DNA repair in cancer cells can enhance the efficacy of chemotherapy and radiation therapy .

Comparison with Similar Compounds

3,3’-Sulfinyldipropanoic Acid can be compared with other similar compounds such as:

The uniqueness of 3,3’-Sulfinyldipropanoic Acid lies in its specific inhibition of APE1/Ref-1 and its utility as a building block for synthesizing complex molecules like DSSO .

Properties

IUPAC Name

3-(2-carboxyethylsulfinyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O5S/c7-5(8)1-3-12(11)4-2-6(9)10/h1-4H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDHDPFGSDSRPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30385211
Record name 3-(2-Carboxy-ethanesulfinyl)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3680-08-8
Record name 3-(2-Carboxy-ethanesulfinyl)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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